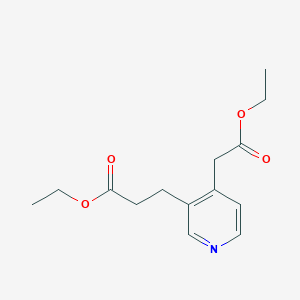
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-pyridinepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate is an ester compound characterized by its unique structure, which includes a pyridine ring substituted with an ethoxy-oxoethyl group. Esters like this one are known for their pleasant odors and are often used in various applications, including perfumes and flavoring agents .
Preparation Methods
The synthesis of Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate typically involves esterification reactions. One common method is the reaction of 3-(4-(2-ethoxy-2-oxoethyl)pyridin-3-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Chemical Reactions Analysis
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The ester is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The pyridine ring may also play a role in binding to specific receptors or enzymes .
Comparison with Similar Compounds
Ethyl 3-[4-(2-Ethoxy-2-oxoethyl)-3-pyridyl]propanoate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavoring and perfumes.
Ethyl benzoate: Used in perfumes and as a solvent.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
ethyl 3-[4-(2-ethoxy-2-oxoethyl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)6-5-12-10-15-8-7-11(12)9-14(17)19-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
KCSDEOYKWJKYHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C=CN=C1)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















